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Core Content: This document provides an in-depth exploration of the multifaceted downstream
signaling pathways initiated by the activation of Nuclear Receptor Subfamily 4 Group A
Member 1 (NR4A1), commonly known as Nur77. It details the molecular mechanisms through
which Nur77 exerts its influence on critical cellular processes, including apoptosis, metabolism,
and inflammation, positioning it as a significant therapeutic target for a range of diseases.[1][2]

[3]14]

Introduction to Nur77

Nur77 (also known as TR3, NGFI-B, or NR4A1l) is an orphan nuclear receptor and an
immediate-early gene, meaning its expression is rapidly induced by a wide array of
physiological and pathological stimuli without the need for de novo protein synthesis.[1] It
belongs to the NR4A subgroup, which also includes Nurrl (NR4A2) and Nor-1 (NR4A3).
Structurally, Nur77 features a typical nuclear receptor architecture: an N-terminal
transactivation domain (TAD), a central DNA-binding domain (DBD), and a C-terminal ligand-
binding domain (LBD). Despite being termed an "orphan” receptor due to the lack of a known
endogenous ligand, its activity is regulated through expression levels and post-translational
modifications. Nur77's diverse functions are highly dependent on its subcellular localization and
the cellular context, allowing it to act as a key regulator in cell proliferation, differentiation,
apoptosis, metabolism, and inflammation.
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Figure 1: Domain Structure of the Nur77 Protein.

Nur77-Mediated Apoptosis Pathways

Nur77 plays a dual role in cell fate, capable of inducing apoptosis through both genomic and
non-genomic pathways. This function is particularly critical in the negative selection of T cells
and as a mechanism for tumor suppression.

Non-Genomic Mitochondrial Pathway

The most extensively studied pro-apoptotic function of Nur77 is its non-genomic action in the
mitochondria. This pathway is independent of its transcriptional activity.

» Stimulus and Translocation: In response to apoptotic stimuli, such as T-cell receptor (TCR)
activation or treatment with certain chemotherapeutic agents, Nur77 translocates from the
nucleus to the cytoplasm and targets the mitochondria.

e Interaction with Bcl-2: At the outer mitochondrial membrane, Nur77 interacts directly with the
anti-apoptotic protein Bcl-2. This interaction is mediated by the ligand-binding domain of
Nur77 and the N-terminal loop region of Bcl-2, a site distinct from the canonical BH3-binding
pocket.

» Conformational Change and Apoptosis Induction: The binding of Nur77 to Bcl-2 induces a
dramatic conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain. This
effectively converts Bcl-2 from a survival protein into a killer protein, leading to the release of
cytochrome c¢ from the mitochondria and subsequent activation of the caspase cascade,
culminating in apoptosis.
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Figure 2: Nur77-Mediated Mitochondrial Apoptosis Pathway.
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Genomic Apoptosis Pathway

In its capacity as a transcription factor, Nur77 can also induce apoptosis by directly regulating
the expression of pro-apoptotic genes. After activation, nuclear Nur77 binds to specific DNA
sequences, known as the Nur77-binding response element (NBRE), in the promoter regions of
target genes. Genes transcriptionally activated by Nur77 that are involved in apoptosis include
FasL, TRAIL, and TNF-related apoptosis-inducing ligand (TRAIL).

Role of Nur77 in Metabolic Regulation

Nur77 is a pivotal regulator of glucose and lipid metabolism, primarily in skeletal muscle, liver,
and adipose tissue. Its dysregulation is associated with metabolic disorders.

Glucose Metabolism in Skeletal Muscle

Skeletal muscle is a primary site for glucose disposal, and Nur77 plays a key role in this
process.

e Gene Regulation: Nur77 is preferentially expressed in glycolytic (fast-twitch) muscle fibers
compared to oxidative (slow-twitch) fibers. Its expression is induced by stimuli like 3-
adrenergic activation.

» Downstream Targets: Ectopic expression of Nur77 in muscle cells upregulates a suite of
genes critical for glucose utilization. This includes the insulin-sensitive glucose transporter 4
(GLUT4), as well as key enzymes involved in glycolysis (e.g., phosphofructokinase) and
glycogenolysis (e.g., glycogen phosphorylase).

e Functional Outcome: By coordinating the expression of these genes, Nur77 enhances
glucose uptake and utilization in muscle. Mice lacking Nur77 exhibit impaired glucose
tolerance, insulin resistance, and reduced GLUT4 expression in muscle, particularly when
challenged with a high-fat diet.
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Figure 3: Nur77 Regulation of Glucose Metabolism in Muscle.

Lipid Metabolism

Nur77 also influences lipid metabolism in multiple tissues. In skeletal muscle, diminished Nur77
expression is linked to reduced lipolysis. In the liver, Nur77 deletion in mice on a high-fat diet
leads to hepatic steatosis and increased expression of lipogenic genes like SREBP-1c.
Conversely, Nur77 can promote fatty acid oxidation under certain conditions, such as glucose
deprivation in cancer cells.

Nur77 in the Regulation of Inflammation
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Nur77 generally exerts anti-inflammatory effects, making it a crucial modulator of immune
responses. This function is primarily mediated by its interaction with the master inflammatory
transcription factor, NF-kB.

e Inhibition of NF-kB: The canonical NF-kB pathway is a central driver of inflammation. Nur77
can physically interact with the p65 subunit of NF-kB, which prevents p65 from binding to the
promoter regions of pro-inflammatory genes. This transrepression mechanism effectively
dampens the inflammatory response by inhibiting the transcription of cytokines like IL-1(3 and
TNF-a.

e Macrophage Polarization: Nur77 plays a role in macrophage polarization, the process by
which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 vs. anti-
inflammatory M2). Deletion of Nur77 in macrophages leads to enhanced TLR signaling and a
polarization towards the pro-inflammatory M1 phenotype, which can exacerbate conditions
like atherosclerosis. Nur77 expression is associated with an anti-inflammatory M2-like
phenotype and is involved in the resolution of inflammation.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exp!oratpry

Check Availability & Pricing

Inflammatory Stimuli
(e.g., LPS)

Induces

Activates .
xpression

NF-kB (p65) Nur77

Nur77-p65 Complex

/
/
/

Binds /Prevents Binding

Promoter of
Pro-inflammatory Genes

Gene Transcription

Inflammation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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